Butyl cyclohexyl phthalate
Overview
Description
Butyl cyclohexyl phthalate is a chemical compound that belongs to the family of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer in various personal care products, medical devices, and household applications . Phthalates are known for their ability to increase the flexibility and durability of plastics.
Mechanism of Action
Target of Action
Butyl cyclohexyl phthalate (BCP) is a phthalate ester that is frequently used in personal care products, medical, and household applications . The primary targets of BCP are the cells of organisms exposed to it. In a study, the cytotoxic effect of BCP was investigated on a mouse fibroblastic cell line (L929 cells), showing that BCP inhibits cell proliferation in a concentration-dependent manner .
Mode of Action
BCP interacts with its cellular targets, leading to a variety of changes. It has been shown to demonstrate mutagenic activity in the presence of S9 mix with the Salmonella strain TA100 in the Ames test . This suggests that BCP can cause genetic mutations, which can lead to various health issues.
Biochemical Pathways
BCP affects several biochemical pathways. It has been shown to cause abnormalities in chromosome number in a dose-dependent manner . Additionally, it can cause DNA damage, particularly DNA strand breaks . These effects can disrupt normal cellular functions and lead to adverse health effects.
Pharmacokinetics
The pharmacokinetics of BCP involves its absorption, distribution, metabolism, and excretion (ADME). The metabolites are then excreted via urine and/or feces .
Result of Action
The result of BCP’s action at the molecular and cellular level is largely cytotoxic and genotoxic. It inhibits cell proliferation, causes abnormalities in chromosome number, and induces DNA damage . These effects can potentially lead to various health problems, including cancer.
Action Environment
The action of BCP can be influenced by various environmental factors. For instance, BCP is insoluble in water but will hydrolyze under high or low pH conditions . This means that the pH of the environment can affect the stability and efficacy of BCP. Furthermore, BCP can leach out over time from plastic products, spreading to the environment and leading to human exposure through ingestion, inhalation, and dermal exposure .
Biochemical Analysis
Biochemical Properties
Butyl cyclohexyl phthalate has been shown to interact with various enzymes and proteins, leading to a number of biochemical reactions . It induces multi-organ damage through mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It inhibits cell proliferation in a concentration-dependent manner . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It seems to have genotoxic potential at a high level of exposure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . It has been observed that this compound causes abnormalities of chromosome number, in a dose-dependent manner . Additionally, DNA damage, particularly DNA strand breaks, was assessed by Comet assay .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown that this compound causes considerable changes including vena centralis degeneration, the enlargement of blood vessels (sinusoids), degeneration in hepatocytes, vacuole formations, and presence of lipid droplets in mouse liver at the oral doses of 100, 200, and 400 mg kg −1 .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and also has effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and also has effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl cyclohexyl phthalate is synthesized through the esterification of phthalic anhydride with butanol and cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic anhydride, butanol, and cyclohexanol, are mixed in a reactor vessel along with an acid catalyst. The mixture is heated and stirred continuously to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Butyl cyclohexyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid, butanol, and cyclohexanol.
Oxidation: Under oxidative conditions, the compound can undergo oxidation to form phthalic acid derivatives.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, temperature range of 50-100°C.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, temperature range of 25-100°C.
Substitution: Nucleophiles such as amines or alcohols, temperature range of 50-150°C.
Major Products Formed
Hydrolysis: Phthalic acid, butanol, cyclohexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Butyl cyclohexyl phthalate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.
Biology: Studied for its effects on cellular processes and potential cytotoxicity.
Medicine: Investigated for its use in medical devices and its potential impact on human health.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
- Diethylhexyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Dibutyl phthalate (DBP)
Uniqueness
Butyl cyclohexyl phthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its combination of butyl and cyclohexyl groups offers a balance of flexibility and stability, making it suitable for various applications in personal care products, medical devices, and household items .
Properties
IUPAC Name |
1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKLONWXRPJNAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID5024689 | |
Record name | Butyl cyclohexyl phthalate | |
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Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyl cyclohexyl phthalate is a clear brown slightly viscous liquid with a very mild odor. (NTP, 1992), Insoluble in water (0.28 mg/L at 25 deg C); [ChemIDplus] Clear liquid; [HSDB] Clear brown liquid; [CAMEO] | |
Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Record name | Butyl cyclohexyl phthalate | |
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Boiling Point |
189-222 °C at 5 mm Hg | |
Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Solubility |
Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Miscible with most organic solvents | |
Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Density |
1.078 (NTP, 1992) - Denser than water; will sink, 1.076 at 25 °C | |
Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Color/Form |
Colorless liquid, Clear liquid | |
CAS No. |
84-64-0 | |
Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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Record name | BUTYL CYCLOHEXYL PHTHALATE | |
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